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Compound of Interest

Compound Name: Carpetimycin C

Cat. No.: B1254173

A Comparative Analysis of Carpetimycin C and
Novel Beta-Lactamase Inhibitors

In the ever-evolving landscape of antimicrobial resistance, the role of beta-lactamase inhibitors
is paramount in preserving the efficacy of beta-lactam antibiotics. This guide provides a
comparative study of Carpetimycin C, an early carbapenem with inhibitory properties, against
a new generation of beta-lactamase inhibitors: avibactam, relebactam, vaborbactam, and
taniborbactam. This analysis is intended for researchers, scientists, and drug development
professionals, offering a lens through which to view the progression of beta-lactamase inhibitor
development.

Introduction to Beta-Lactamase Inhibitors

Beta-lactamases are enzymes produced by bacteria that hydrolyze the beta-lactam ring,
rendering beta-lactam antibiotics inactive. The co-administration of a beta-lactamase inhibitor
with a beta-lactam antibiotic can overcome this resistance mechanism. Carpetimycins,
including Carpetimycin C, were among the early carbapenems identified in the 1980s that
demonstrated intrinsic beta-lactamase inhibitory activity.[1][2] In contrast, the newly discovered
inhibitors are predominantly non-beta-lactam structures designed to have a broader spectrum
of activity against various classes of beta-lactamases.[3]

Comparative Efficacy and Inhibitory Spectrum
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Direct comparative studies between Carpetimycin C and the newer beta-lactamase inhibitors
are not available in recent literature. Carpetimycin C and its analogues, Carpetimycin A and B,
were shown to inhibit both penicillinase-type (Ambler Class A) and cephalosporinase-type
(Ambler Class C) beta-lactamases.[4][5] However, detailed quantitative data such as 50%
inhibitory concentrations (IC50) against a wide panel of purified beta-lactamases are not readily
available for Carpetimycin C in the public domain.

The newer inhibitors, on the other hand, have been extensively characterized. Avibactam and
relebactam are diazabicyclooctane (DBO) inhibitors, vaborbactam is a cyclic boronic acid
derivative, and taniborbactam is a bicyclic boronate.[3][6] Their inhibitory profiles against key
beta-lactamases from Ambler classes A, B, C, and D are summarized in the tables below.

Table 1: Inhibitory Activity (IC50/K_i in pM) Against Class
A Beta-l actamases

Beta- Carpetimyci . Vaborbacta  Taniborbact
Avibactam Relebactam
Lactamase nC m am
Data not Data not _
TEM-1 _ ~0.005-0.008 _ 6 0.017 (K_J)
available available
Data not ] ]
CTX-M-15 _ ~0.002-0.005  0.005 0.044 (K_i) 0.002 (K_i)
available
Data not )
KPC-2 ] ~0.004-0.009 0.038 0.09 0.004 (K_i)
available

Note: Data for newer inhibitors is compiled from multiple sources and may vary based on
experimental conditions.[7][8][9][10][11][12] K_i (inhibition constant) is reported where IC50 is
not available.

Table 2: Inhibitory Activity (IC50/K_i in pyM) Against Class
B Beta-Lactamases
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Beta- Carpetimyci . Vaborbacta  Taniborbact
Avibactam Relebactam
Lactamase nC m am
Data not o o No significant )
NDM-1 ] No activity No activity o 0.081 (K_i)
available activity
Data not o o Weak Data not
VIM-1 ) No activity No activity o )
available inhibition available
Data not o o Weak ]
IMP-1 ) No activity No activity o >30 (K_i)
available inhibition

Note: Class B metallo-beta-lactamases are a significant challenge. Taniborbactam is a notable
exception among these inhibitors for its activity against some Class B enzymes.[8][12][13][14]

Table 3: Inhibitory Activity (IC50/K_i in pM) Against Class
C Beta-l actamases

Beta- Carpetimyci . Vaborbacta  Taniborbact
Avibactam Relebactam
Lactamase nC m am
Inhibitory o
AmpC (P. o Similar to Data not
] activity ~0.1-0.2 ) 5 )
aeruginosa) avibactam available
reported
P99 (E. Data not Data not ) )
_ ~0.17 _ 0.053 (K_i) 0.017 (K_i)
cloacae) available available

Note: Carpetimycins were noted for their ability to inhibit cephalosporinases, which are
primarily Class C enzymes.[4][5] Quantitative data for direct comparison is limited. Data for
newer inhibitors is from various sources.[8][10][12][15]

Table 4: Inhibitory Activity (IC50/K_i in pM) Against Class
D Beta-Lactamases

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6593178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7038240/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7104248/
https://journals.asm.org/doi/10.1128/aac.00991-23
https://pubmed.ncbi.nlm.nih.gov/6979308/
https://pmc.ncbi.nlm.nih.gov/articles/PMC181937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6593178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3406822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7038240/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11754317/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Beta- Carpetimyci . Vaborbacta  Taniborbact
Avibactam Relebactam
Lactamase nC m am
Data not Data not Weak Data not
OXA-10 _ ~0.1 _ o _
available available inhibition available

Less potent
Data not Data not
OXA-23 ) ~0.2 than 66 )
available ) available
avibactam

Less potent
Data not ~0.01-0.04
OXA-48 ) ~0.03-0.09 than 25-32 )
available ) (K_i)
avibactam

Note: The activity of newer inhibitors against Class D enzymes can be variable.[8][9][11][16]

Mechanism of Action

Carpetimycin C, like other carbapenems, is a beta-lactam-containing molecule that acts as a
mechanism-based inhibitor. It forms a stable acyl-enzyme intermediate with the serine residue
in the active site of Class A and C beta-lactamases, effectively inactivating the enzyme.

The newer inhibitors have diverse mechanisms. Avibactam and relebactam are non-beta-
lactam inhibitors that also form a covalent bond with the active site serine, but this bond is
reversible, allowing the inhibitor to be recycled.[10] Vaborbactam and taniborbactam are
boronic acid-based inhibitors that mimic the tetrahedral transition state of the beta-lactam
hydrolysis reaction, leading to potent competitive inhibition.[8][12]
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Figure 1: Comparative mechanisms of beta-lactamase inhibition.

Experimental Protocols
Determination of Beta-Lactamase Inhibition (Circa 1980s
for Carpetimycins)

The inhibitory activity of early carbapenems like the Carpetimycins was typically assessed by
measuring the reduction in the rate of hydrolysis of a chromogenic substrate, such as nitrocefin
or PADAC, in the presence of the inhibitor.

General Protocol:

o Enzyme Preparation: Crude beta-lactamase extracts were prepared from sonicated bacterial
cultures or purified using column chromatography.
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» Substrate and Inhibitor Preparation: Stock solutions of the chromogenic substrate (e.g.,
nitrocefin in a suitable buffer like phosphate buffer, pH 7.0) and the inhibitor (Carpetimycin)
were prepared.

e Assay:

o The beta-lactamase enzyme was pre-incubated with varying concentrations of the inhibitor
for a defined period at a constant temperature (e.g., 30°C or 37°C).

o The reaction was initiated by adding the chromogenic substrate.

o The rate of hydrolysis was monitored spectrophotometrically by measuring the change in
absorbance at a specific wavelength (e.g., 482 nm for nitrocefin).

o Data Analysis: The concentration of the inhibitor that caused a 50% reduction in the rate of
substrate hydrolysis was determined as the IC50 value.

Determination of Beta-Lactamase Inhibition (Modern
approach for new inhibitors)

Modern protocols for determining IC50 and K_i values are more refined, often using highly
purified enzymes and continuous kinetic monitoring.
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Figure 2: A typical experimental workflow for IC50 determination.

Conclusion

Carpetimycin C represents an early discovery in the quest for beta-lactamase inhibitors,

demonstrating activity against key enzyme classes of its time. However, the emergence of a
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wider array of beta-lactamases, particularly metallo-beta-lactamases (Class B) and certain
Class D enzymes, has necessitated the development of novel inhibitors with broader and more
potent activity.

The new generation of inhibitors, including avibactam, relebactam, vaborbactam, and
taniborbactam, showcases significant advancements in medicinal chemistry, offering solutions
for many of the resistance mechanisms that render older beta-lactam-inhibitor combinations
ineffective. Taniborbactam, in particular, represents a significant step forward with its activity
against metallo-beta-lactamases.

While direct quantitative comparisons with Carpetimycin C are limited by the historical nature
of its primary research, a qualitative assessment clearly indicates a substantial evolution in the
potency, spectrum, and mechanisms of beta-lactamase inhibitors. Future research will
undoubtedly continue to build upon these foundations to address the ongoing challenge of
antimicrobial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. pubs.acs.org [pubs.acs.org]
o 2. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nim.nih.gov]
e 3. mdpi.com [mdpi.com]

e 4. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new
carbapenem antibiotics - PubMed [pubmed.ncbi.nim.nih.gov]

» 5. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new
carbapenem antibiotics - PMC [pmc.ncbi.nim.nih.gov]

e 6. Resistance to Novel -Lactam—[3-Lactamase Inhibitor Combinations: The “Price of
Progress” - PMC [pmc.ncbi.nim.nih.gov]

e 7. RELEBACTAM | B-lactamase inhibitor | CAS 1174018-99-5 | Buy MK-7655; MK7655 from
Supplier InvivoChem [invivochem.com]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1254173?utm_src=pdf-body
https://www.benchchem.com/product/b1254173?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01518
https://pubmed.ncbi.nlm.nih.gov/6630063/
https://www.mdpi.com/2079-6382/10/8/995
https://pubmed.ncbi.nlm.nih.gov/6979308/
https://pubmed.ncbi.nlm.nih.gov/6979308/
https://pmc.ncbi.nlm.nih.gov/articles/PMC181937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC181937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7609624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7609624/
https://www.invivochem.com/relebactam.html
https://www.invivochem.com/relebactam.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

8. Profiling interactions of vaborbactam with metallo-3-lactamases - PMC
[pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Avibactam is a covalent, reversible, non—3-lactam B-lactamase inhibitor - PMC
[pmc.ncbi.nlm.nih.gov]

11. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

12. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-[3-
Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas
aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

13. Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-[3-
lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections - PMC
[pmc.ncbi.nlm.nih.gov]

14. journals.asm.org [journals.asm.org]

15. In-vitro activity of newly-developed (-lactamase inhibitors avibactam, relebactam and
vaborbactam in combination with anti-pseudomonal (3-lactam antibiotics against AmpC-
overproducing clinical Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]

16. B-Lactams and -Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [comparative study of Carpetimycin C against newly
discovered beta-lactamase inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1254173#comparative-study-of-carpetimycin-c-
against-newly-discovered-beta-lactamase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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